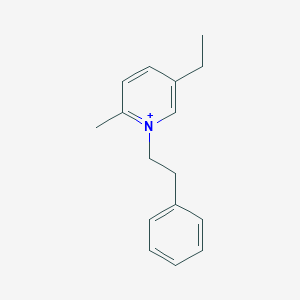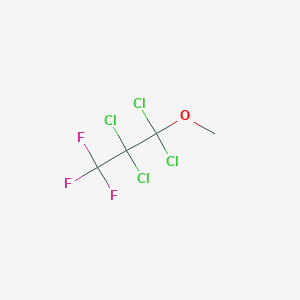![molecular formula C26H54N2O2 B14320233 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid CAS No. 106675-13-2](/img/structure/B14320233.png)
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid is a synthetic organic compound characterized by its long alkyl chain and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid typically involves a multi-step process:
Formation of the Octadecylamine Intermediate: Octadecylamine is synthesized through the reduction of octadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation Reaction: The octadecylamine is then reacted with 3-chloropropylamine under basic conditions to form 3-(octadecylamino)propylamine.
Amidation Reaction: The final step involves the reaction of 3-(octadecylamino)propylamine with pentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of octadecanoic acid and 4-{[3-(Octadecylamino)propyl]amino}butanoic acid.
Reduction: Formation of 4-{[3-(Octadecylamino)propyl]amino}pentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chain allows it to insert into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[3-(Hexadecylamino)propyl]amino}pentanoic acid: Similar structure but with a shorter alkyl chain.
4-{[3-(Dodecylamino)propyl]amino}pentanoic acid: Even shorter alkyl chain, affecting its amphiphilic properties.
Uniqueness
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid is unique due to its long octadecyl chain, which enhances its ability to interact with lipid membranes and makes it more effective as a surfactant and antimicrobial agent compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
106675-13-2 |
|---|---|
Formule moléculaire |
C26H54N2O2 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
4-[3-(octadecylamino)propylamino]pentanoic acid |
InChI |
InChI=1S/C26H54N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27-23-19-24-28-25(2)20-21-26(29)30/h25,27-28H,3-24H2,1-2H3,(H,29,30) |
Clé InChI |
HUVABVDVIOVVLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCCNC(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
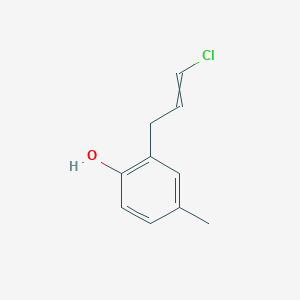
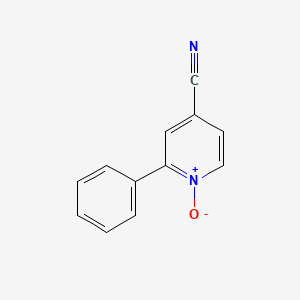
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
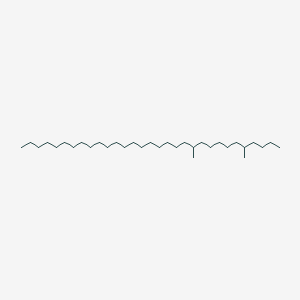
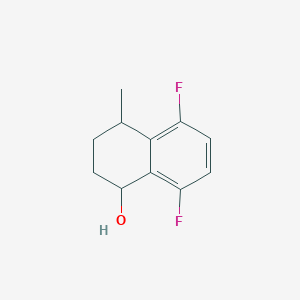
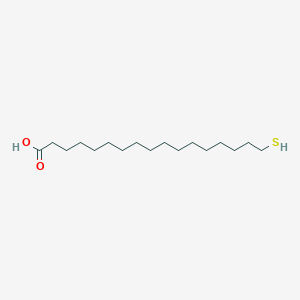
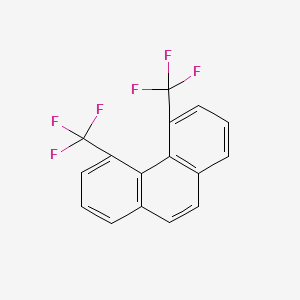
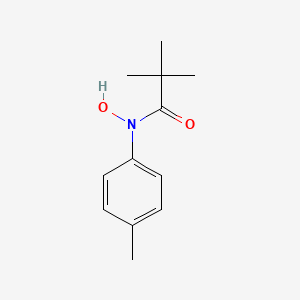
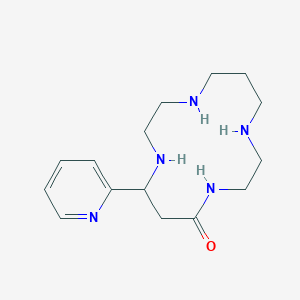
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
